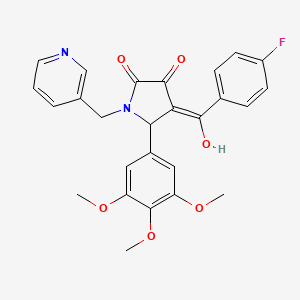
4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H23FN2O6 and its molecular weight is 478.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
The compound's molecular formula is C23H22F1N2O4 with a molecular weight of approximately 406.4 g/mol. Its structural uniqueness arises from the incorporation of a fluorinated benzoyl group, a hydroxy group, and a pyridinylmethyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F1N2O4 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridinone compounds have shown activity against protein tyrosine kinases and histone deacetylases (HDAC), which are critical targets in cancer therapy . In vitro assays demonstrated that modifications to the compound could enhance its potency, with IC50 values ranging from 0.06 to 0.07 µM in specific models .
Antimicrobial Activity
The compound's structure allows it to interact with bacterial enzymes and cellular components, leading to antimicrobial effects. Studies indicate that similar pyridinone derivatives possess broad-spectrum antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The presence of the hydroxy group in the compound is associated with anti-inflammatory activity. Research has shown that pyridinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways associated with tumor growth and immune responses.
- DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication or transcription processes in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antiproliferative Activity : A study involving pyridinone derivatives demonstrated over 70% inhibition against human tumor cell lines such as MCF-7 and HeLa, indicating strong anticancer potential .
- Antimicrobial Screening : Research on oxadiazole derivatives showed promising antimicrobial effects when tested against various bacterial strains, suggesting a potential application for the pyrrol-based compounds .
属性
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O6/c1-33-19-11-17(12-20(34-2)25(19)35-3)22-21(23(30)16-6-8-18(27)9-7-16)24(31)26(32)29(22)14-15-5-4-10-28-13-15/h4-13,22,30H,14H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUJYKUDRNQCRJ-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














